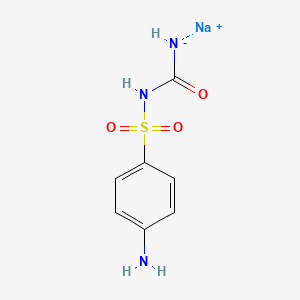
Sodium p-aminobenzenesulfonylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfacarbamide sodium: is a chemical compound with the molecular formula C7H9N3O3S . It is also known by several other names, including 1-Sulfanilylurea and 4-Amino-N-(aminocarbonyl)benzenesulfonamide . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfacarbamide sodium can be synthesized through the reaction of p-aminobenzenesulfonyl chloride with urea in the presence of a base such as sodium hydroxide . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of sulfacarbamide sodium involves large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Sulfacarbamide sodium undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides and alkylating agents .
Major Products Formed: The major products formed from these reactions include various derivatives of sulfacarbamide sodium, which can be further utilized in different applications.
Scientific Research Applications
Sulfacarbamide sodium is widely used in scientific research due to its unique properties. It is employed in chemistry for synthesizing new compounds, in biology for studying enzyme activities, in medicine for developing pharmaceuticals, and in industry for creating specialized materials.
Mechanism of Action
Sulfacarbamide sodium is compared with other similar compounds such as sulfanilamide and sulfadiazine . While these compounds share similar structural features, sulfacarbamide sodium is unique in its specific applications and reactivity.
Comparison with Similar Compounds
Sulfanilamide
Sulfadiazine
Sulfisoxazole
Sulfamethoxazole
This comprehensive overview provides a detailed understanding of sulfacarbamide sodium, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
4675-90-5 |
|---|---|
Molecular Formula |
C7H8N3NaO3S |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonylcarbamoylazanide |
InChI |
InChI=1S/C7H9N3O3S.Na/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);/q;+1/p-1 |
InChI Key |
FJTJOTPCVYLEBW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)[NH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















